alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) α-Pyrrolidinopentiophenone (α-PVP)-d8 (hydrochloride) is intended for use as an internal standard for the quantification of α-PVP by GC- or LC-MS. α-PVP is a cathinone that is abused as a stimulant. This product is intended for research and forensic applications.
α-Pyrrolidinopentiophenone (α-PVP)-d8 (hydrochloride) (CRM) is intended for use as an internal standard for the quantification of α-PVP (hydrochloride) by GC- or LC-MS. α-PVP is a cathinone that is abused as a stimulant. This product is intended for research and forensic applications.

Brand Name: Vulcanchem
CAS No.: 1781744-06-6
VCID: VC0161885
InChI: InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2;
SMILES: CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Molecular Formula: C15H22ClNO
Molecular Weight: 275.8

alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)

CAS No.: 1781744-06-6

Cat. No.: VC0161885

Molecular Formula: C15H22ClNO

Molecular Weight: 275.8

* For research use only. Not for human or veterinary use.

alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) - 1781744-06-6

Specification

Description α-Pyrrolidinopentiophenone (α-PVP)-d8 (hydrochloride) is intended for use as an internal standard for the quantification of α-PVP by GC- or LC-MS. α-PVP is a cathinone that is abused as a stimulant. This product is intended for research and forensic applications.
α-Pyrrolidinopentiophenone (α-PVP)-d8 (hydrochloride) (CRM) is intended for use as an internal standard for the quantification of α-PVP (hydrochloride) by GC- or LC-MS. α-PVP is a cathinone that is abused as a stimulant. This product is intended for research and forensic applications.

CAS No. 1781744-06-6
Molecular Formula C15H22ClNO
Molecular Weight 275.8
IUPAC Name 2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride
Standard InChI InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2;
Standard InChI Key ROMXVSMENBAYRM-ZYCXDBHLSA-N
SMILES CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Appearance Assay:≥98%A neat solid

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